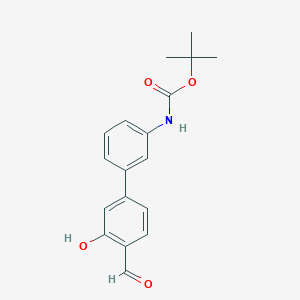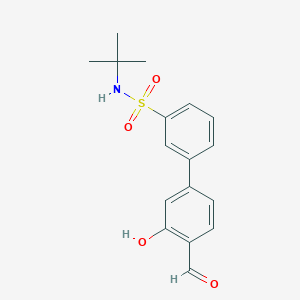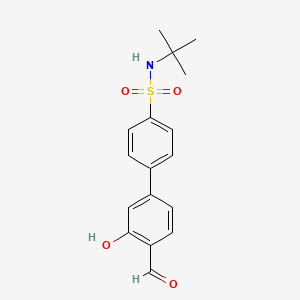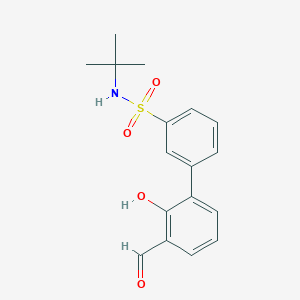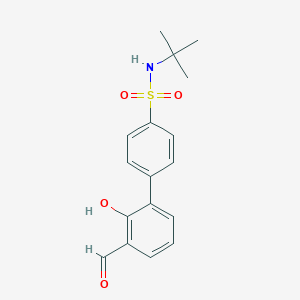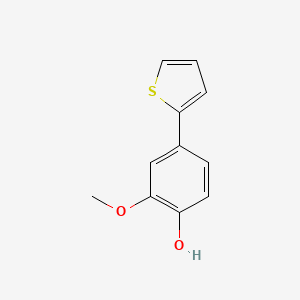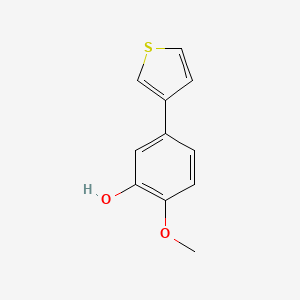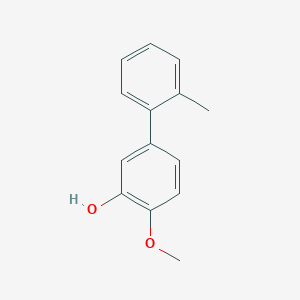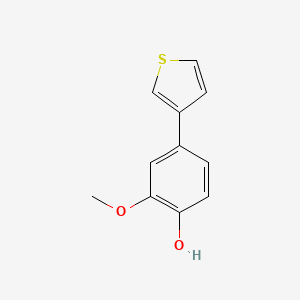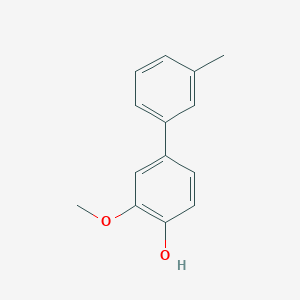
4-(Furan-2-yl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-methoxyphenol (95%) is an organic compound that is widely used in scientific research. It is a key component in the synthesis of numerous compounds and is used in a variety of research applications. This article will discuss the synthesis method of 4-(Furan-2-yl)-2-methoxyphenol (95%), its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
4-(Furan-2-yl)-2-methoxyphenol (95%) is used in a variety of scientific research applications. It is used as a building block for the synthesis of numerous compounds, including drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis, particularly in the synthesis of polymers and natural products. Additionally, it has been used in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-methoxyphenol (95%) is not well understood. However, it is hypothesized that the compound acts as a catalyst in the synthesis of polymers and natural products. Additionally, it is believed to act as a reducing agent in the reduction of carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-methoxyphenol (95%) are not well understood. However, it is believed to have a low toxicity and does not appear to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
4-(Furan-2-yl)-2-methoxyphenol (95%) has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it an ideal reagent for synthesizing numerous compounds. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Future Directions
There are numerous potential future directions for research involving 4-(Furan-2-yl)-2-methoxyphenol (95%). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs, dyes, fragrances, and polymers. Additionally, further research could be conducted into its solubility in water and organic solvents, as well as its stability and toxicity. Finally, further research could be conducted into its potential applications in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Synthesis Methods
4-(Furan-2-yl)-2-methoxyphenol (95%) is typically synthesized using a two-step process. First, a phenol is reacted with furan-2-carboxaldehyde in an acidic medium to form a 4-hydroxy-2-methoxyfuran-3-carboxylic acid. This reaction is typically conducted in a solvent such as acetic acid or ethanol. The second step involves the reduction of the carboxylic acid to form the desired 4-(Furan-2-yl)-2-methoxyphenol (95%). This reaction is typically conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
properties
IUPAC Name |
4-(furan-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11-7-8(4-5-9(11)12)10-3-2-6-14-10/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECXMBCSKVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685395 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-methoxyphenol | |
CAS RN |
1261988-69-5 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)
